molecular formula C10H9ClN2 B13672111 4-Chloro-7-methylquinolin-2-amine

4-Chloro-7-methylquinolin-2-amine

Cat. No.: B13672111
M. Wt: 192.64 g/mol
InChI Key: NZVZCBLSWOCVMS-UHFFFAOYSA-N
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Description

4-Chloro-7-methylquinolin-2-amine is a quinoline derivative with a chlorine atom at position 4, a methyl group at position 7, and an amino group at position 2. Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol. The quinoline core is known for its planar aromatic structure, enabling interactions with biological targets such as enzymes or DNA, while substituents modulate solubility, bioavailability, and activity.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

4-chloro-7-methylquinolin-2-amine

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3,(H2,12,13)

InChI Key

NZVZCBLSWOCVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylquinolin-2-amine typically involves the chlorination and amination of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

4-Chloro-7-methylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

  • Substituent Position Effects: Chlorine at position 4 (vs.
  • Methyl Group Impact : Methyl at position 7 (vs. 2) may sterically hinder interactions with hydrophobic binding pockets in biological targets.
  • Amino Group Position: The 2-amino group (vs. 4-amino) could reduce hydrogen-bonding capacity due to steric constraints from the quinoline nitrogen.

SAR Insights :

  • Chlorine Position : Chlorine at position 7 (as in most analogs) enhances antimalarial activity by mimicking chloroquine’s interaction with heme in Plasmodium . Chlorine at position 4 may redirect selectivity toward other targets.
  • Amino Group Modifications: Bulky substituents (e.g., benzimidazole , piperazine ) improve target affinity but reduce solubility. The 2-amino group in the target compound may limit steric bulk, favoring penetration into hydrophobic regions.
  • Methyl Group Role : Methyl at position 7 could increase metabolic stability compared to unsubstituted analogs.

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